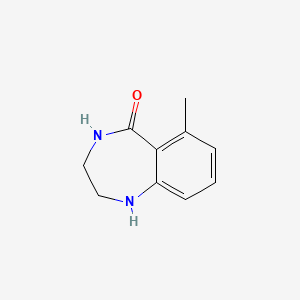
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Overview
Description
Synthesis Analysis
There are several methods to synthesize similar compounds. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido . Another method involves the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of 2,3,4,9-tetrahydro-1H-pyrido and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone have been analyzed.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the structure-activity relationship of 2,3,4,5-tetrahydro-1H-3 has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a cyclic urea and used as a polar aprotic organic solvent .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which is structurally similar to the one you mentioned, has been studied for its potential as an anticancer agent . A series of novel derivatives of this compound were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial potential .
- Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
- Results or Outcomes : The specific results of these studies were not provided in the search results .
Synthesis and Reactivity Studies
- Scientific Field : Organic Chemistry
- Application Summary : The compound 1,5-naphthyridine, which is structurally similar to the one you mentioned, has been studied for its synthesis and reactivity .
- Methods of Application : Various synthetic strategies were used to produce 1,5-naphthyridine derivatives, followed by studies of their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results or Outcomes : The specific results of these studies were not provided in the search results .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and antitubercular potential .
- Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
- Results or Outcomes : The specific results of these studies were not provided in the search results .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 1H-NMR spectrum of 26a showed a triplet at δ 1.18 due to methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .
- Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
- Results or Outcomes : The specific results of these studies were not provided in the search results .
Safety And Hazards
The safety and hazards of similar compounds have been studied. For example, 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride has hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMYDYIOJQKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
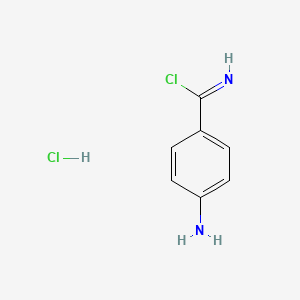
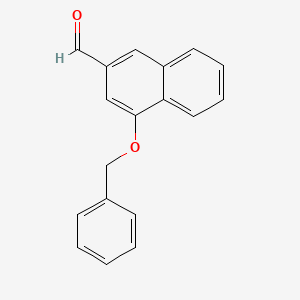
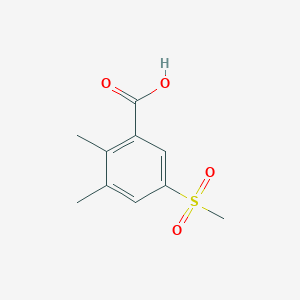
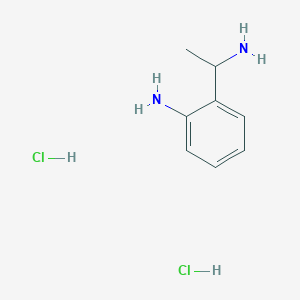
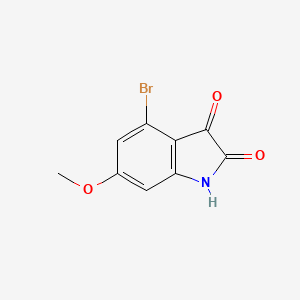
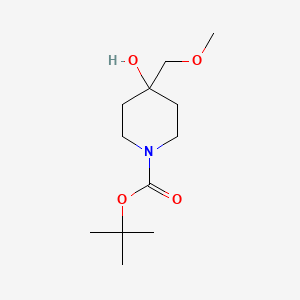
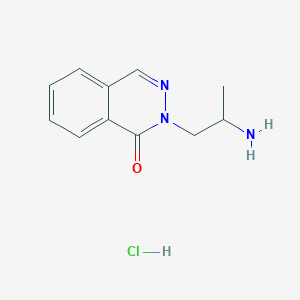
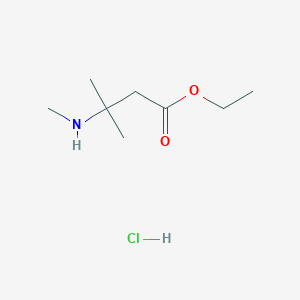
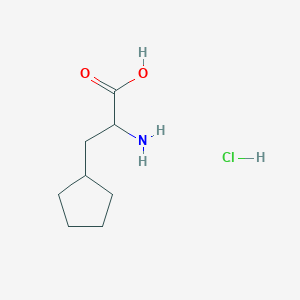
![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)
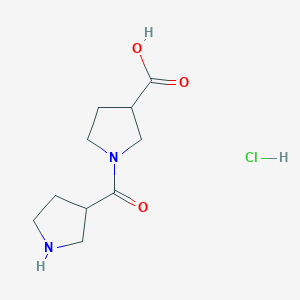
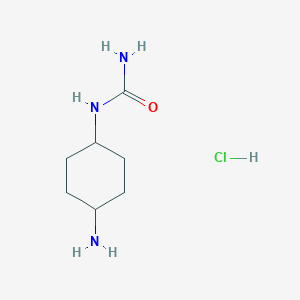
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)